molecular formula C11H10N2O4 B12281906 6,7-Dimethoxyquinazoline-4-carboxylic acid

6,7-Dimethoxyquinazoline-4-carboxylic acid

Cat. No.: B12281906
M. Wt: 234.21 g/mol
InChI Key: GQIRXUVSCIFJLL-UHFFFAOYSA-N
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Description

6,7-Dimethoxyquinazoline-4-carboxylic acid is a chemical compound with the molecular formula C11H10N2O4. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxyquinazoline-4-carboxylic acid typically involves the reaction of 6,7-dimethoxy-2-aminobenzamide with formic acid under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazoline ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxyquinazoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

6,7-Dimethoxyquinazoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxyquinazoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes essential for cancer cell proliferation. Additionally, it can bind to receptors, modulating signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxyquinazoline: Lacks the carboxylic acid group but shares the same quinazoline core.

    4,6,7-Trimethoxyquinazoline: Contains an additional methoxy group at the 4-position.

    6,7-Dimethoxy-2-phenylquinazoline: Substituted with a phenyl group at the 2-position.

Uniqueness

6,7-Dimethoxyquinazoline-4-carboxylic acid is unique due to the presence of both methoxy groups and a carboxylic acid group, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and enhances its potential as a pharmacologically active compound .

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

6,7-dimethoxyquinazoline-4-carboxylic acid

InChI

InChI=1S/C11H10N2O4/c1-16-8-3-6-7(4-9(8)17-2)12-5-13-10(6)11(14)15/h3-5H,1-2H3,(H,14,15)

InChI Key

GQIRXUVSCIFJLL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)C(=O)O)OC

Origin of Product

United States

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